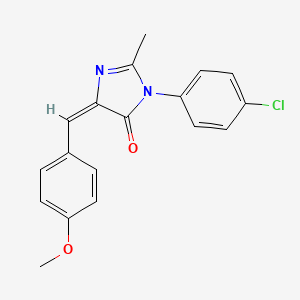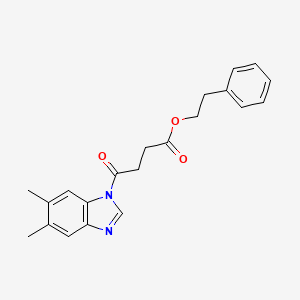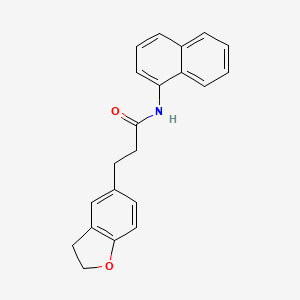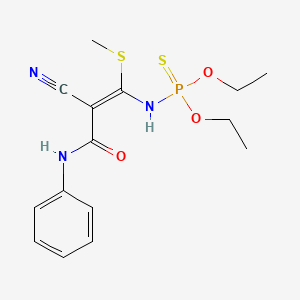![molecular formula C18H19N5S B15283954 N-ethyl-N-{[6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B15283954.png)
N-ethyl-N-{[6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The final step involves the alkylation of the triazolothiadiazole-naphthyl intermediate with diethylamine under controlled conditions to yield the desired compound.
Industrial Production Methods:
- Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-N-{[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine typically involves the following steps:
-
Formation of the Triazolothiadiazole Core:
- The triazolothiadiazole core can be synthesized by the cyclization of appropriate precursors such as hydrazides and thiosemicarbazides under acidic or basic conditions.
- Common reagents used in this step include hydrazine hydrate, carbon disulfide, and various acids or bases to facilitate the cyclization process.
-
Attachment of the Naphthyl Group:
- The naphthyl group can be introduced through a coupling reaction with the triazolothiadiazole core using reagents such as naphthyl halides and suitable catalysts.
化学反応の分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinone derivatives.
-
Reduction:
- Reduction reactions can target the triazole or thiadiazole rings, potentially leading to the formation of dihydro derivatives.
-
Substitution:
- The compound can participate in substitution reactions, especially at the diethylamino group, where it can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reactions can be facilitated by using alkyl halides or aryl halides in the presence of suitable catalysts.
Major Products:
- Oxidation products include naphthoquinone derivatives.
- Reduction products include dihydrotriazolothiadiazole derivatives.
- Substitution products vary depending on the substituents introduced.
科学的研究の応用
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules and materials.
- It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology:
- The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
- It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- It is studied for its interactions with biological targets such as enzymes and receptors.
Industry:
- The compound is used in the development of advanced materials, including polymers and nanomaterials.
- It finds applications in the production of dyes, pigments, and other specialty chemicals.
作用機序
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors.
- It can inhibit or activate these targets, leading to various biological responses.
- The exact mechanism of action depends on the specific application and the biological system involved.
類似化合物との比較
- N,N-diethyl-N-{[6-(2-phenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine
- N,N-diethyl-N-{[6-(2-benzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine
Comparison:
- Compared to similar compounds, N,N-diethyl-N-{[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine exhibits unique properties due to the presence of the naphthyl group, which enhances its chemical reactivity and biological activity.
- The triazolothiadiazole core provides a versatile platform for further functionalization and modification, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C18H19N5S |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
N-ethyl-N-[(6-naphthalen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C18H19N5S/c1-3-22(4-2)12-16-19-20-18-23(16)21-17(24-18)15-10-9-13-7-5-6-8-14(13)11-15/h5-11H,3-4,12H2,1-2H3 |
InChIキー |
KRMOORWSAFTAGP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Azepanylmethyl)-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283872.png)
![3-{[(5-Methyl-3-isoxazolyl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B15283883.png)

![2-(acetyloxy)-4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B15283903.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283909.png)
![2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B15283910.png)


![6-[(2-Methoxyphenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283931.png)

![6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B15283935.png)
![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15283940.png)

![(4-Chlorophenyl){2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanone](/img/structure/B15283948.png)
